Timiperone

receptor binding antipsychotic dopamine D2

Timiperone is a butyrophenone antipsychotic with 5–8× higher dopamine D2 and 15× higher serotonin 5-HT2A receptor affinity versus haloperidol. Double-blind trials confirm statistically significant superiority in global improvement ratings for schizophrenia. Its distinct metabolic profile (Km = 29.7 μM, Vmax = 0.81 nmol/mg/min, 1.3–2.4× higher intrinsic clearance) makes it an ideal model substrate for carbonyl reductase studies. Select timiperone for receptor occupancy assays, PET ligand development, comparative pharmacology, or as a superior active comparator in antipsychotic candidate evaluation.

Molecular Formula C22H24FN3OS
Molecular Weight 397.5 g/mol
CAS No. 57648-21-2
Cat. No. B1682379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimiperone
CAS57648-21-2
Synonyms4'-fluoro-4-(4-(2-thioxo-1-benzimidazolinyl)piperidino)butyrophenone
DD 3480
timiperone
Molecular FormulaC22H24FN3OS
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H24FN3OS/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)
InChIKeyYDLQKLWVKKFPII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Timiperone (CAS 57648-21-2): A Butyrophenone Antipsychotic with Differential Receptor Affinity for Research and Procurement


Timiperone (CAS 57648-21-2), sold under the brand name Tolopelon, is a first-generation typical antipsychotic belonging to the butyrophenone class [1]. It is structurally similar to benperidol, with a thiourea group replacing the urea moiety [2], and is marketed in Japan for the treatment of schizophrenia [1]. Timiperone acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, exhibiting antipsychotic activity through the blockade of cerebral dopamine receptors [3].

Why Timiperone Cannot Be Assumed Interchangeable with Haloperidol or Other Butyrophenones


Butyrophenone antipsychotics exhibit substantial variation in receptor binding profiles, clinical efficacy, and metabolic handling despite shared structural scaffolds. Timiperone demonstrates a markedly higher affinity for dopamine and serotonin receptors compared to haloperidol [1] and a distinct metabolic reduction profile in human liver cytosol [2]. Furthermore, head-to-head double-blind trials have demonstrated statistically significant superiority of timiperone over haloperidol in global improvement ratings among schizophrenia patients [3]. These pharmacodynamic, pharmacokinetic, and clinical outcome divergences preclude the assumption of functional equivalence or interchangeable substitution among in-class compounds.

Quantitative Differentiation Evidence: Timiperone Versus Comparator Compounds in Binding, Metabolism, and Clinical Efficacy


Dopamine and Serotonin Receptor Affinity: Timiperone Versus Haloperidol

Timiperone exhibits quantitatively higher receptor affinity compared to haloperidol, the reference butyrophenone antipsychotic. According to NCATS Inxight Drugs, timiperone has a five- to eight-fold higher affinity for dopamine receptors and a 15-fold higher affinity for serotonin receptors than haloperidol [1]. This enhanced receptor engagement profile is corroborated by independent sources noting timiperone's higher affinity as an antagonist for D2 and 5-HT2A receptors relative to haloperidol [2].

receptor binding antipsychotic dopamine D2 5-HT2A affinity comparison

Direct In Vitro Affinity Comparison: Timiperone Versus Spiroperidol, Haloperidol, and Chlorpromazine

In a direct comparative study using 3H-spiroperidol binding to rat striatal dopamine receptors, timiperone demonstrated differential affinity relative to three comparator antipsychotics. Timiperone had approximately 0.6 times the affinity of spiroperidol, 5 times the affinity of haloperidol, and 30 times the affinity of chlorpromazine [1]. The study also confirmed that timiperone metabolites had little or no affinity for the receptors, indicating that the parent compound is primarily responsible for receptor engagement [1].

dopamine receptor radioligand binding 3H-spiroperidol striatal binding

Clinical Efficacy: Timiperone Demonstrates Significant Superiority Over Haloperidol in Double-Blind Trial

In a multi-clinic double-blind controlled study involving 206 schizophrenia patients, timiperone was compared directly against haloperidol over a 12-week treatment period. Patients received timiperone (1.0 mg/tablet) or haloperidol (1.5 mg/tablet) with daily dosing of 1-3 tablets initially, titrated up to a maximum of 12 tablets based on symptoms. Timiperone was found to be significantly superior to haloperidol in the final global improvement rating and in the general usefulness rating [1]. Additionally, stratified analysis indicated that timiperone was superior to haloperidol in improving abnormal experiences such as hallucination and delusion, as well as deficiency of initiative and blunted affect [1].

clinical trial schizophrenia antipsychotic double-blind efficacy comparison

Metabolic Reduction Profile: Timiperone Versus Haloperidol in Human Liver Cytosol

An in vitro study using human liver enzymes directly compared the metabolic reduction mechanisms of timiperone and haloperidol. Timiperone reductase activity was approximately 40% lower than haloperidol reductase activity at a substrate concentration of 100 μM (P < 0.05) [1]. Kinetic parameters showed that the Km for reduced timiperone formation was 29.7 ± 15.1 μM versus 381.3 ± 1.1 μM for haloperidol (P < 0.01), while Vmax was 0.81 ± 0.19 nmol/mg/min for timiperone versus 6.00 ± 1.47 nmol/mg/min for haloperidol (P < 0.05) [1]. The Vmax/Km ratio (intrinsic clearance) for timiperone was 1.3-2.4 times higher than for haloperidol, indicating that metabolic clearance by carbonyl reductase may be similar to or slightly higher for timiperone [1].

drug metabolism carbonyl reductase pharmacokinetics human liver cytosol

Oral Pharmacokinetic Parameters: Timiperone Absorption and Half-Life

Timiperone exhibits characterized oral pharmacokinetic parameters relevant to dosing regimen design. Following oral administration, timiperone is absorbed slowly but well, reaching peak plasma concentration at approximately 4 hours post-dose, with a biological half-life of 4.4 hours [1]. The compound undergoes hepatic metabolism and is excreted renally, with the ability to cross the placental barrier and distribute into breast milk [1].

pharmacokinetics oral bioavailability half-life Tmax

Optimal Research and Procurement Applications for Timiperone Based on Quantitative Differentiation Evidence


Receptor Occupancy Studies Requiring Differentiated D2/5-HT2A Binding Profiles

Investigators requiring a butyrophenone with quantitatively higher dopamine and serotonin receptor affinity relative to haloperidol (5-8× and 15×, respectively [1]) may select timiperone for receptor occupancy studies, PET ligand development, or comparative pharmacology experiments where differential receptor engagement is the primary experimental variable.

Comparative Antipsychotic Efficacy Studies Using Haloperidol as Active Control

Given the double-blind clinical trial evidence demonstrating statistically significant superiority of timiperone over haloperidol in global improvement ratings [1], timiperone serves as an appropriate reference compound or active comparator for studies evaluating novel antipsychotic candidates, particularly those targeting both positive and negative symptoms of schizophrenia.

In Vitro Metabolism Studies of Carbonyl Reductase-Mediated Drug Clearance

Researchers investigating butyrophenone metabolic pathways via carbonyl reductase may utilize timiperone as a model substrate with distinct kinetic parameters (Km = 29.7 μM, Vmax = 0.81 nmol/mg/min) relative to haloperidol [1]. The 1.3-2.4× higher intrinsic clearance ratio provides a differentiated tool for comparative metabolic studies in human liver preparations.

Rodent Behavioral Pharmacology Studies of Dopamine Receptor Antagonism

The established radioligand binding data demonstrating timiperone's 5× higher affinity than haloperidol and 30× higher than chlorpromazine for rat striatal dopamine receptors [1] supports its use in rodent models of antipsychotic activity, including stereotyped behavior inhibition and conditioned avoidance response paradigms, where precise potency ranking among reference compounds is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Timiperone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.